

Spectroscopic Profile of 1-Butylpyridinium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Butylpyridinium Chloride*

Cat. No.: *B075717*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-butylpyridinium chloride**, a common ionic liquid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **1-butylpyridinium chloride**. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Data

The ¹H NMR spectrum of **1-butylpyridinium chloride** exhibits characteristic signals corresponding to the protons of the butyl chain and the pyridinium ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
Pyridinium-H (ortho)	~9.1-9.3	Doublet
Pyridinium-H (para)	~8.5-8.7	Triplet
Pyridinium-H (meta)	~8.0-8.2	Triplet
N-CH ₂ (Butyl)	~4.8-5.0	Triplet
CH ₂ (Butyl)	~1.9-2.1	Multiplet
CH ₂ (Butyl)	~1.3-1.5	Multiplet
CH ₃ (Butyl)	~0.9-1.0	Triplet

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of **1-butylpyridinium chloride**.

Carbon Assignment	Chemical Shift (δ , ppm)
Pyridinium-C (ortho)	~145-147
Pyridinium-C (para)	~144-146
Pyridinium-C (meta)	~128-130
N-CH ₂ (Butyl)	~60-62
CH ₂ (Butyl)	~33-35
CH ₂ (Butyl)	~19-21
CH ₃ (Butyl)	~13-14

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol (Representative)

A general procedure for obtaining NMR spectra of ionic liquids like **1-butylpyridinium chloride** is as follows:

- Sample Preparation: A small amount of **1-butylpyridinium chloride** is dissolved in a deuterated solvent (e.g., Deuterated Chloroform, CDCl_3 , or Deuterated Dimethyl Sulfoxide, DMSO-d_6). The concentration is typically in the range of 5-25 mg/mL.
- Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Data Acquisition:
 - For ^1H NMR, a standard pulse sequence is used. The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).
 - For ^{13}C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each carbon. The spectral width is set to cover the expected carbon chemical shift range (typically 0-160 ppm).
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present in **1-butylpyridinium chloride**.

IR Data

The IR spectrum of solid **1-butylpyridinium chloride** shows several characteristic absorption bands.[\[1\]](#)[\[2\]](#)

Wavenumber (cm ⁻¹)	Vibrational Assignment	Intensity
~3100-3000	C-H stretching (aromatic)	Medium
~2960-2850	C-H stretching (aliphatic)	Strong
~1630	C=C stretching (pyridinium ring)	Medium
~1480	C=N stretching (pyridinium ring)	Medium
~1170	C-N stretching	Medium
~770	C-H out-of-plane bending (aromatic)	Strong
580	Ring vibrations	Sharp
503	Ring vibrations	Sharp

Note: The spectrum of solid **1-butylpyridinium chloride** may be obtained using a Nujol mull.

[\[1\]](#)

Experimental Protocol (Representative)

A typical procedure for obtaining an FTIR spectrum of a solid ionic liquid is as follows:

- Sample Preparation (Nujol Mull): A small amount of the solid **1-butylpyridinium chloride** is ground to a fine powder in an agate mortar. A drop of Nujol (mineral oil) is added, and the mixture is further ground to a smooth paste.
- Sample Application: The paste is spread evenly between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The

instrument typically scans the mid-IR range (4000-400 cm^{-1}).

- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

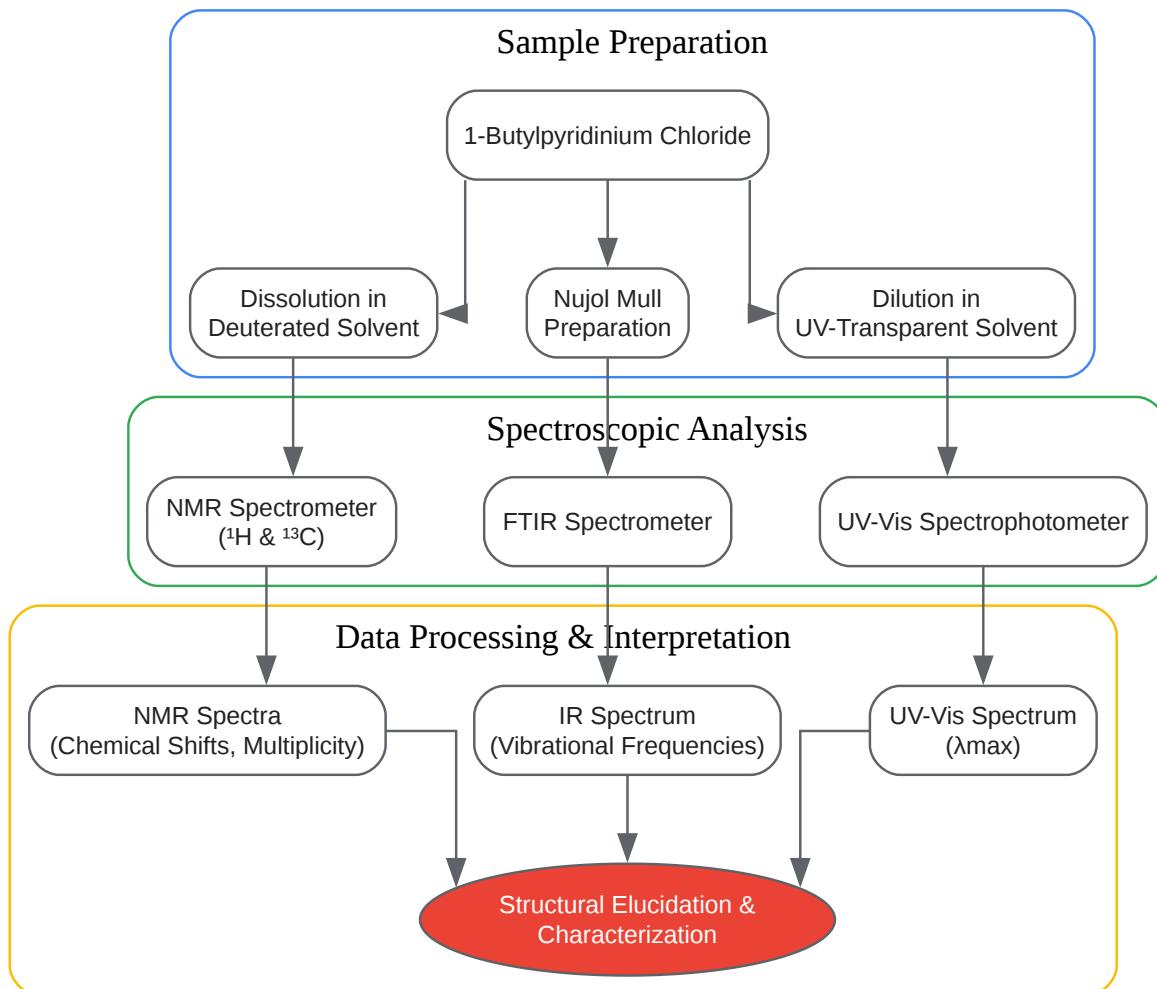
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

For **1-butylpyridinium chloride**, the pyridinium ring is the primary chromophore.

UV-Vis Data

A dedicated UV-Vis absorption spectrum for **1-butylpyridinium chloride** is not readily available in the reviewed literature. However, information from High-Performance Liquid Chromatography (HPLC) methods utilizing UV detection indicates that the compound absorbs in the UV region. The typical detection wavelength used is around 254-260 nm. This suggests the presence of a $\pi \rightarrow \pi^*$ transition associated with the aromatic pyridinium ring.


Experimental Protocol (Representative)

A general procedure for obtaining a UV-Vis spectrum of a compound like **1-butylpyridinium chloride** is as follows:

- Sample Preparation: A dilute solution of **1-butylpyridinium chloride** is prepared in a suitable UV-transparent solvent (e.g., water, ethanol, or acetonitrile). The concentration is adjusted to ensure that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
- Instrumentation: The spectrum is recorded using a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample solution is placed in a quartz cuvette. The instrument scans a specified wavelength range (e.g., 200-400 nm).
- Data Processing: The instrument automatically subtracts the absorbance of the solvent reference from the sample absorbance to generate the final spectrum. The wavelength of maximum absorbance (λ_{max}) is then determined.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an ionic liquid such as **1-butylpyridinium chloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **1-butylpyridinium chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Butylpyridinium Chloride: A Technical Guide]. BenchChem, [2025], [Online PDF]. Available at: <https://www.benchchem.com/product/b075717#spectroscopic-data-for-1-butylpyridinium-chloride-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com